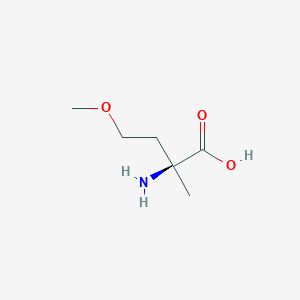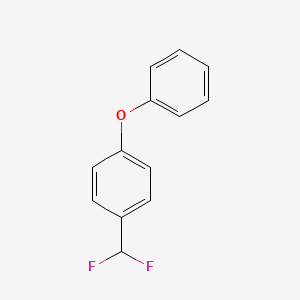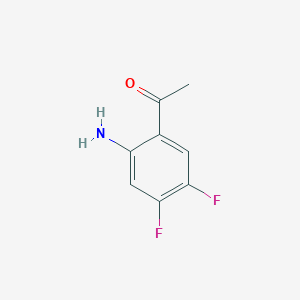-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11745914.png)
[3-(propan-2-yloxy)propyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yloxy)propyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(propan-2-yloxy)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with 2,2,2-trifluoroethyl bromide under basic conditions.
Attachment of the propylamine chain: This is done by reacting the intermediate with 3-chloropropanol, followed by substitution with propylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoroethyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propylamine chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced pyrazole or trifluoroethyl derivatives.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Biology : It may serve as a ligand in biochemical studies, helping to elucidate the function of various enzymes and receptors. Medicine Industry : The compound can be used in the synthesis of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism by which 3-(propan-2-yloxy)propyl-1H-pyrazol-4-yl]methyl})amine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular function. The pathways involved may include signal transduction cascades, gene expression modulation, or direct enzymatic inhibition.
Comparison with Similar Compounds
3-(Propan-2-yloxy)propyl-1H-pyrazol-4-yl]methyl})amine: can be compared to other pyrazole derivatives, such as:
Uniqueness: The presence of the trifluoroethyl group and the specific arrangement of functional groups make this compound unique. These features may confer specific properties, such as increased stability, enhanced binding affinity, or unique reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H20F3N3O |
|---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
3-propan-2-yloxy-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H20F3N3O/c1-10(2)19-5-3-4-16-6-11-7-17-18(8-11)9-12(13,14)15/h7-8,10,16H,3-6,9H2,1-2H3 |
InChI Key |
UWQIRSIZJKEEBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNCC1=CN(N=C1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11745841.png)

![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11745852.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11745865.png)
![2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11745875.png)
![1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11745883.png)




